alpha-Ionol

Catalog No.
S3710072
CAS No.
25312-34-9
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Ionol

CAS Number

25312-34-9

Product Name

alpha-Ionol

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+

InChI Key

PWDOJWCZWKWKSE-BQYQJAHWSA-N

SMILES

CC1=CCCC(C1C=CC(C)O)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(C)O)(C)C

Isomeric SMILES

CC1=CCCC(C1/C=C/C(C)O)(C)C

The exact mass of the compound alpha-Ionol is 194.167065321 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Ionol is a high-value terpenoid secondary alcohol derived from the reduction of alpha-ionone. In industrial procurement, it serves three highly distinct roles: as an elegant floral and woody fragrance ingredient, as a critical chemical intermediate for synthesizing complex esters (such as tobacco flavoring precursors), and as a highly specific agricultural attractant known as 'latilure'. Unlike its ketone counterpart, alpha-ionol possesses a reactive hydroxyl group that enables direct esterification, while its unique stereochemistry and double-bond placement dictate its specific olfactory threshold and biological activity [1].

Substituting alpha-ionol with its cheaper precursor, alpha-ionone, or its isomer, beta-ionol, results in significant functional failures across applications. In chemical synthesis, alpha-ionone lacks the hydroxyl group required for direct esterification into high-value alpha-ionyl esters, and its selective reduction in-house often requires heavy metal catalysts or complex biocatalysis with poor yields [1]. In agricultural pest control, generic tephritid fruit fly lures like methyl eugenol elicit near-zero response from Bactrocera latifrons, making alpha-ionol the only viable attractant [2]. Furthermore, in fragrance formulation, beta-ionol and alpha-ionone present sharper or entirely different sensory profiles, disrupting the soft violet and vetiver notes specifically provided by alpha-ionol [3].

Target-Specific Agricultural Attractancy (Latilure)

For agricultural monitoring of the solanaceous fruit fly (Bactrocera latifrons), standard Dacine attractants are ineffective. Field studies demonstrate that B. latifrons exhibits little to no response to methyl eugenol or cuelure. In contrast, traps baited with alpha-ionol (combined with cade oil as a synergist) successfully attract 75% to 90% of adult males within 14 to 21 days of age. Furthermore, alpha-ionol traps maintain over 50% of their initial catch efficacy even after 6 weeks of field aging [1].

Evidence DimensionMale fruit fly attractancy and trap catch rate
Target Compound Dataalpha-Ionol (+ cade oil): 75-90% response rate in adult males
Comparator Or BaselineMethyl eugenol / Cuelure: Near-zero response
Quantified DifferenceAbsolute requirement of alpha-ionol for target species
ConditionsField trapping of B. latifrons over 6-week aging periods

Mandates the procurement of alpha-ionol for specific tephritid monitoring programs where standard broad-spectrum lures fail.

Precursor Efficiency for High-Value Esters

Synthesizing downstream flavorings like 3-oxo-alpha-ionol esters from alpha-ionone requires a difficult selective carbonyl reduction in the presence of allylic double bonds. Traditional methods using alpha-ionone and chromium-based reagents yield less than 30% total product and generate toxic waste. Procuring alpha-ionol directly provides the necessary secondary alcohol for immediate acylation or advanced oxidation, bypassing the low-yield reduction step and enabling alternative synthetic routes that can push total yields above 41% without heavy metal catalysts [1].

Evidence DimensionSynthetic pathway efficiency to ionyl esters
Target Compound DataDirect use of alpha-ionol (bypasses selective reduction)
Comparator Or BaselineStarting from alpha-ionone (requires selective reduction, <30% yield)
Quantified Difference>11% absolute yield improvement and elimination of heavy metal reduction steps
ConditionsIndustrial synthesis of tobacco flavoring precursors

Procuring the reduced alcohol directly streamlines manufacturing workflows and eliminates hazardous reduction steps in flavor synthesis.

Isotopic Authentication for Regulatory Compliance

In regions with strict 'natural' flavoring regulations (e.g., the EU), distinguishing synthetic alpha-ionol from plant-derived sources is critical. HRGC-C/P-IRMS analysis reveals that synthetic alpha-ionol possesses a distinct stable isotope signature, with delta(13)C(V)-PDB values around -24.5 per thousand and delta(2)H(V)-SMOW values around -184 per thousand. This sharply contrasts with natural alpha-ionol extracted from raspberry fruit, which exhibits highly depleted delta(13)C(V)-PDB values ranging from -33.6 to -36.6 per thousand and delta(2)H(V)-SMOW values from -200 to -225 per thousand [1].

Evidence DimensionStable isotope ratios (delta 13C and delta 2H)
Target Compound DataSynthetic alpha-ionol: delta 13C approx. -24.5‰
Comparator Or BaselineNatural ex-plant alpha-ionol: delta 13C -33.6 to -36.6‰
Quantified DifferenceClear isotopic separation of ~9 to 12‰ in carbon-13
ConditionsHRGC-C/P-IRMS and EA-C/P-IRMS analysis

Provides a quantifiable QA/QC benchmark for buyers needing to audit or verify 'natural' vs 'synthetic' supply chains.

Olfactory Profile Softening vs. Ketone Precursor

The reduction of the ketone group in alpha-ionone to the secondary alcohol in alpha-ionol fundamentally alters its sensory impact. While alpha-ionone is characterized by a sharp, intense violet odor, alpha-ionol delivers a softer, sweeter violet and vetiver profile. This structural change lowers the harshness of the volatile profile, making alpha-ionol suitable for delicate cosmetic formulations and berry/spice food flavorings where the aggressive impact of the ketone would overpower the sensory balance [1].

Evidence DimensionSensory odor profile and harshness
Target Compound Dataalpha-Ionol: Soft, sweet violet/vetiver
Comparator Or Baselinealpha-Ionone: Sharp, intense violet ketone
Quantified DifferenceElimination of ketone harshness for a sweeter, elegant profile
ConditionsStandard organoleptic evaluation for flavor and fragrance

Guides formulators to select the alcohol over the ketone when a subtle, non-overpowering floral/woody note is required.

Targeted Agricultural Pest Monitoring

Because standard Dacine lures like methyl eugenol fail to attract Bactrocera latifrons, alpha-ionol (often synergized with cade oil) is the mandatory choice for detection and monitoring traps in affected agricultural zones [1].

Synthesis of Tobacco Flavoring Precursors

Direct procurement of alpha-ionol bypasses the low-yield, heavy-metal-dependent selective reduction of alpha-ionone, streamlining the industrial synthesis of 3-oxo-alpha-ionol esters used for controlled flavor release in tobacco [2].

Isotopic Reference Standards for QA/QC

Due to its distinct delta 13C and delta 2H signatures, synthetic alpha-ionol is an essential analytical reference standard for laboratories conducting HRGC-IRMS to authenticate 'natural' claims in commercial fruit extracts [3].

High-End Fragrance and Flavor Formulation

When formulators require a delicate violet or vetiver note without the sharp, aggressive impact of alpha-ionone, alpha-ionol provides the necessary soft, sweet profile for cosmetics, berry, and cherry flavorings [4].

Physical Description

colourless liquid with a sweeter odour of ionones

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

194.167065321 g/mol

Monoisotopic Mass

194.167065321 g/mol

Heavy Atom Count

14

Density

0.917-0.924

UNII

4QI2W5Y52K

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-: ACTIVE

Dates

Last modified: 08-20-2023

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